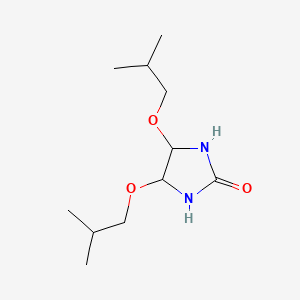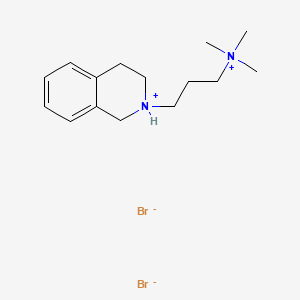
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide is a synthetic compound belonging to the class of isoquinolinium derivatives Isoquinolinium compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of 1,2,3,4-tetrahydroisoquinoline with a suitable alkylating agent. The reaction is usually carried out in the presence of a solvent such as acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then treated with hydrobromic acid to yield the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Tertiary amines.
Substitution: Various substituted isoquinolinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as a muscle relaxant.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological molecules, leading to disruption of cellular processes. In neurodegenerative disorders, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the quaternary ammonium group.
Isoquinoline: A simpler analog with a similar core structure but different functional groups.
Quaternary Ammonium Salts: Compounds with similar quaternary ammonium groups but different core structures.
Uniqueness
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its combination of the isoquinolinium core with a quaternary ammonium group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64047-68-3 |
|---|---|
Molekularformel |
C15H26Br2N2 |
Molekulargewicht |
394.19 g/mol |
IUPAC-Name |
trimethyl-[3-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C15H25N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-8H,6,9-13H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
VDOXASKSMFFHKM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC[NH+]1CCC2=CC=CC=C2C1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


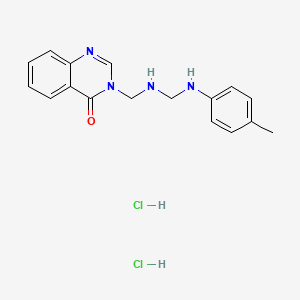
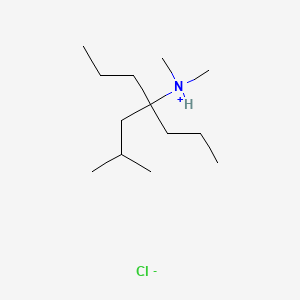
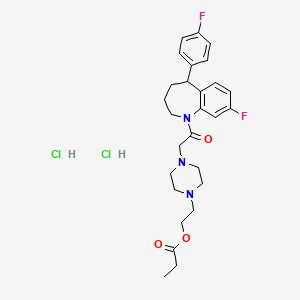
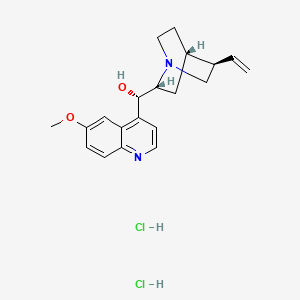
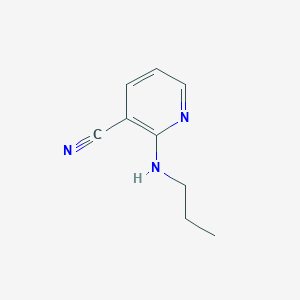
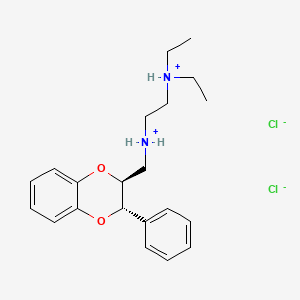
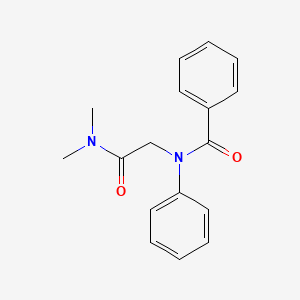
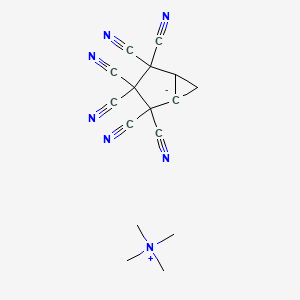
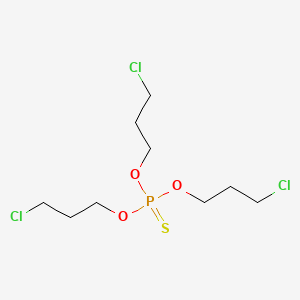
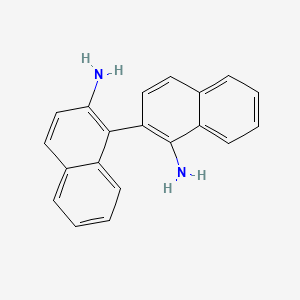
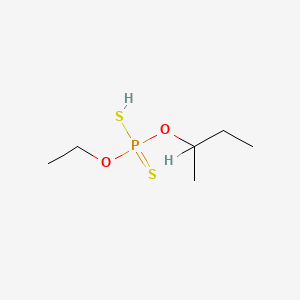
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
